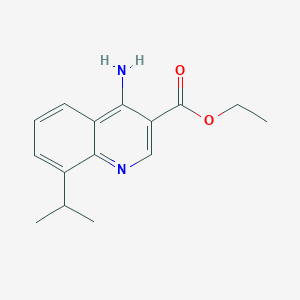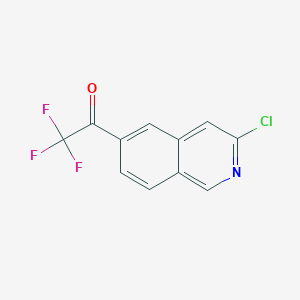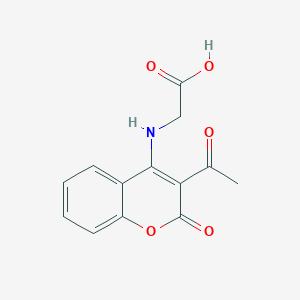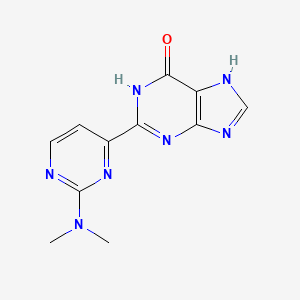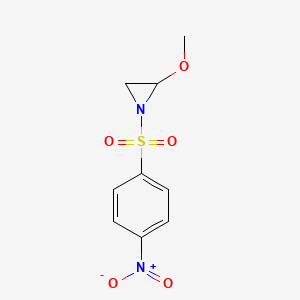
2-Methoxy-1-(4-nitrobenzene-1-sulfonyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of 2-methoxyaziridine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.
Industrial Production Methods: While specific industrial production methods for 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines, ethers, and thioethers, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Nucleophilic Ring Opening: β-Substituted amines, ethers, and thioethers.
Reduction: 2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学的研究の応用
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor to compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine primarily involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the nitro group can also influence its reactivity, particularly in reduction reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, depending on the specific application.
類似化合物との比較
2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine: Similar structure but with an amino group instead of a nitro group.
1-((4-Nitrophenyl)sulfonyl)aziridine: Lacks the methoxy group.
2-Methoxyaziridine: Lacks the 4-nitrophenylsulfonyl group.
Uniqueness: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and research .
特性
CAS番号 |
62472-55-3 |
|---|---|
分子式 |
C9H10N2O5S |
分子量 |
258.25 g/mol |
IUPAC名 |
2-methoxy-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H10N2O5S/c1-16-9-6-10(9)17(14,15)8-4-2-7(3-5-8)11(12)13/h2-5,9H,6H2,1H3 |
InChIキー |
AWYIKMBFDFBWCU-UHFFFAOYSA-N |
正規SMILES |
COC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



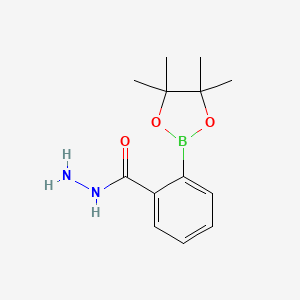
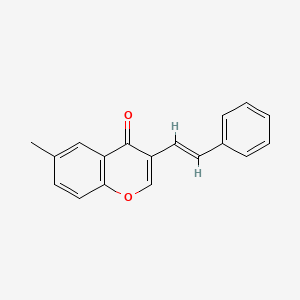
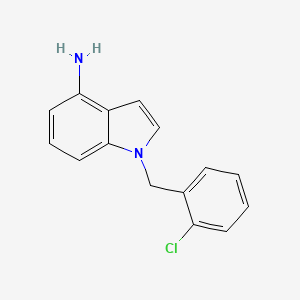
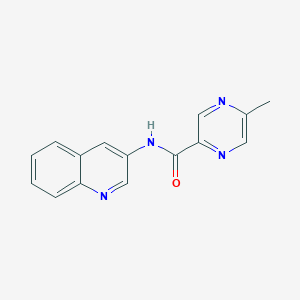
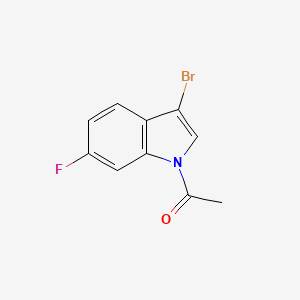
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
